The compound N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide is a complex organic molecule with potential applications in medicinal chemistry and pharmacology. It features a unique structural arrangement that incorporates multiple functional groups, which may contribute to its biological activity. The compound's molecular formula is and it is classified as a synthetic organic compound.
The compound belongs to the category of quinazolin derivatives, which are known for their diverse biological activities, including anti-cancer and anti-inflammatory properties. Its classification as an amide indicates the presence of a carbonyl group adjacent to a nitrogen atom, which is significant for its reactivity and interaction with biological targets.
The synthesis of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide typically involves multi-step organic reactions.
Technical Details:
The exact conditions (e.g., temperature, solvents) can vary based on the specific synthetic route chosen.
The molecular structure of this compound features several notable components:
The structural representation can be described using various notations:
O=C(CN(c(cccc1)c1C(N1CCC(NCc(cc2)cc3c2OCO3)=O)=O)C1=O)c(cc1)ccc1F
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide can participate in various chemical reactions due to its functional groups.
Technical Details:
The mechanism of action for this compound is likely linked to its interaction with specific biological targets such as enzymes or receptors involved in disease pathways.
Research suggests that quinazoline derivatives often inhibit kinases or modulate pathways related to cancer cell proliferation. The presence of the benzodioxole moiety may enhance binding affinity due to π-stacking interactions with aromatic residues in target proteins.
The physical properties of N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide include:
Chemically, the compound exhibits:
N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{6-[(cyanomethyl)sulfanyl]-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}butanamide has potential applications in:
This detailed analysis highlights the significance of this compound in research and potential therapeutic applications while providing insights into its synthesis and chemical behavior.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.: